![molecular formula C24H23N3O6S B2722991 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide CAS No. 1105238-64-9](/img/structure/B2722991.png)
2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H23N3O6S and its molecular weight is 481.52. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups demonstrate significant potential for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms. Their remarkable features suggest their potential as Type II photosensitizers for cancer treatment in PDT, highlighting the compound's relevance in developing novel therapeutic options (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antihypertensive Agents
Research on quinazoline derivatives, including structures related to 2,5-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide, has shown promising results as potential diuretic and antihypertensive agents. A study synthesized and evaluated a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives for their pharmacological activities. Among these, certain compounds exhibited potent antihypertensive effects, demonstrating the compound's applicability in addressing cardiovascular diseases (Rahman et al., 2014).
Inhibitors of Enzymatic Activities
The development of sulfonamide derivatives has also been focused on inhibiting specific enzymatic activities associated with diseases. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds have shown potent in vitro inhibitory activities, suggesting their potential in therapeutic interventions for disorders related to abnormal kynurenine pathway activity, such as neurodegenerative diseases (Röver et al., 1997).
Antioxidant and Anticholinesterase Activity
Sulfonamides incorporating 1,3,5-triazine structural motifs have been investigated for their antioxidant properties and inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting their potential application in treating neurodegenerative diseases such as Alzheimer's (Lolak et al., 2020).
COX-2 Inhibition for Anti-inflammatory Applications
The synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the discovery of potent and selective cyclooxygenase-2 (COX-2) inhibitors. One such compound, JTE-522, demonstrated high selectivity and potency as a COX-2 inhibitor with significant anti-inflammatory properties, indicating its potential for treating conditions such as rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-15-25-21-11-5-16(26-34(29,30)23-14-19(32-3)10-12-22(23)33-4)13-20(21)24(28)27(15)17-6-8-18(31-2)9-7-17/h5-14,26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUXSOVTPKNINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.